Cas no 2229362-19-8 (tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate)
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate
- 2229362-19-8
- EN300-1888231
-
- Inchi: 1S/C13H25NO3/c1-7-10(8-2)11(9-15)14(6)12(16)17-13(3,4)5/h9-11H,7-8H2,1-6H3
- InChI Key: CIXJRERSWWASGU-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)C(CC)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 243.18344366g/mol
- Monoisotopic Mass: 243.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1888231-0.05g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1888231-0.1g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1888231-0.25g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1888231-0.5g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1888231-1.0g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 1g |
$1272.0 | 2023-05-23 | ||
| Enamine | EN300-1888231-2.5g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1888231-5.0g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 5g |
$3687.0 | 2023-05-23 | ||
| Enamine | EN300-1888231-10.0g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 10g |
$5467.0 | 2023-05-23 | ||
| Enamine | EN300-1888231-1g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1888231-5g |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate |
2229362-19-8 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate
Research Brief on tert-Butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate (CAS: 2229362-19-8) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate (CAS: 2229362-19-8) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This carbamate derivative, with its unique structural features, has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have focused on its synthesis, characterization, and biological evaluation, revealing intriguing properties that warrant further investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its role as a key intermediate in the production of novel protease inhibitors. The researchers developed an optimized synthetic route that improved yield and purity, making it more accessible for pharmaceutical applications. The compound's stability under various physiological conditions was also investigated, demonstrating favorable characteristics for drug formulation.
In terms of biological activity, preliminary screening results reported in Bioorganic & Medicinal Chemistry Letters (2024) indicate that derivatives of tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate exhibit moderate inhibitory effects against several cancer-related protein targets. The molecular docking studies suggest that the compound's unique spatial configuration allows for specific interactions with active sites of these proteins, providing a foundation for structure-activity relationship studies.
Recent patent filings (2023-2024) have revealed growing commercial interest in this compound, particularly in the development of next-generation antiviral agents. Several pharmaceutical companies have included 2229362-19-8 in their proprietary compound libraries for high-throughput screening against emerging viral targets. The compound's modular structure makes it particularly attractive for combinatorial chemistry approaches in drug discovery.
From a safety and toxicology perspective, early-stage in vitro studies have shown that the compound has acceptable cytotoxicity profiles at therapeutic concentrations. However, comprehensive in vivo studies are still needed to fully assess its pharmacokinetic properties and potential side effects. Researchers are particularly interested in how the tert-butyl and methyl carbamate groups influence the compound's metabolic stability and tissue distribution.
Looking forward, the scientific community anticipates that further research on tert-butyl N-(3-ethyl-1-oxopentan-2-yl)-N-methylcarbamate will focus on three main areas: (1) development of more efficient synthetic methodologies, (2) expansion of its applications in targeted drug delivery systems, and (3) exploration of its potential as a scaffold for multifunctional therapeutic agents. The compound's versatility and the growing body of preliminary data suggest it may play an increasingly important role in pharmaceutical development in the coming years.
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